molecular formula C13H14Cl4N2O2 B2397459 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide CAS No. 300814-51-1

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

Cat. No.: B2397459
CAS No.: 300814-51-1
M. Wt: 372.07
InChI Key: GABWMGOITQBHMK-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core, a common motif in medicinal chemistry, substituted with chlorine atoms and a morpholino group. The structural combination of the 2-chlorobenzamide moiety and the trichloro-morpholinoethyl chain is expected to influence the molecule's conformation and intermolecular interactions, such as hydrogen bonding, which can be critical for its binding affinity in biological systems . Benzamide analogs are frequently investigated for their potential as protease inhibitors. Specifically, non-covalent, active-site-directed benzamide inhibitors have shown activity against viral papain-like cysteine proteases (PLpro) from coronaviruses like SARS-CoV and SARS-CoV-2 . These inhibitors often function by binding into the S3 and S4 pockets of the protease, and structural-activity relationship (SAR) studies indicate that specific substitutions on the benzamide core and the adjacent chiral center are crucial for maintaining binding affinity and antiviral effect . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical studies to explore structure-activity relationships. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl4N2O2/c14-10-4-2-1-3-9(10)11(20)18-12(13(15,16)17)19-5-7-21-8-6-19/h1-4,12H,5-8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABWMGOITQBHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trichloroacetaldehyde to introduce the trichloroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent Position on Benzamide Key Features
Target Compound 2-Chloro Trichloroethyl-morpholine group; potential halogen bonding
3-Chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide 3-Chloro Structural isomer; altered electronic effects due to Cl position
2-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide 2-Chloro Additional methoxy and nitro groups; higher logP (3.27) and polar surface area (63.64 Ų)
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide 4-Chloro Morpholinoacetamido side chain; increased molecular weight (408.28 g/mol)

Key Observations :

  • Chlorine position : 2-Chloro substitution in the target compound enables short intramolecular Cl···O contacts (3.18 Å), suggesting halogen bonding .
  • Electron-withdrawing groups : Nitro or methoxy substituents (e.g., ) increase polarity and hydrogen-bonding capacity compared to the target compound.

Variations in the Ethyl-Morpholine Substituent

Compound Name Ethyl Group Modifications Molecular Weight (g/mol) logP
Target Compound 2,2,2-Trichloro + morpholine ~430 (estimated) ~4.5 (estimated)
3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide 2,5-Dimethylanilino 424.1 Higher lipophilicity due to aromatic methyl groups
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide Simple morpholinyl-ethyl 390.87 Lower logP (~2.5) due to absence of trichloro group
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide Dimethylamino-cyclohexyl 318.8 Enhanced steric hindrance; logP ~3.9

Key Observations :

  • Trichloroethyl group: Increases molecular weight and lipophilicity (logP) compared to non-chlorinated analogs .
  • Morpholine vs. anilino: Morpholine enhances solubility in polar solvents, while aromatic amines (e.g., ) may improve π-π stacking interactions.

Physicochemical and Structural Properties

Property Target Compound 2-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide 3-Chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide
Molecular Weight ~430 (estimated) 306.7 ~430 (estimated)
logP ~4.5 (estimated) 3.27 ~4.5 (estimated)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 (amide + morpholine) 7 (nitro, methoxy, amide) 5
Crystal Packing Halogen bonding (Cl···O) Intermolecular H-bonds along b-axis Likely similar to target compound

Key Observations :

  • The trichloroethyl-morpholine group in the target compound contributes to higher logP compared to nitro/methoxy derivatives.
  • Halogen bonding in 2-chloro derivatives may stabilize crystal lattices , whereas nitro groups enhance intermolecular hydrogen bonding .

Biological Activity

2-Chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a complex organic compound characterized by a benzamide core, a morpholine ring, and multiple chlorine atoms. This unique structure contributes to its biological activity, particularly in enzyme inhibition and protein-ligand interactions. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's synthesis typically involves multiple steps:

  • Preparation of Benzamide Core : The reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base (e.g., triethylamine).
  • Introduction of Trichloroethyl Group : The resulting intermediate is reacted with trichloroacetaldehyde.

This multi-step synthesis allows for the creation of a compound with significant potential for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, leading to alterations in their activity. The exact pathways depend on the context in which the compound is used.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes, which may be leveraged in therapeutic contexts.
  • Protein-Ligand Interactions : Its structure allows it to engage in significant interactions with proteins, influencing their functionality.

Enzyme Inhibition

Research indicates that this compound can serve as a potent inhibitor for certain enzymes. For instance, studies have shown that it can effectively inhibit serine proteases, which play critical roles in various biological processes including digestion and immune response.

Case Studies

  • Enzyme Inhibition Study : In a study focusing on enzyme inhibition, this compound was tested against serine proteases. Results demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against diseases where these enzymes are implicated.
Concentration (µM)% Inhibition
00
1060
5085
10095
  • Protein-Ligand Interaction Study : Another study evaluated the binding affinity of this compound to various protein targets using surface plasmon resonance (SPR). The results indicated high binding affinities (Kd values in the nanomolar range), suggesting its potential utility in drug design.

Research Findings

Recent research highlights the compound's role in various biological assays:

  • Cytotoxicity Assays : In vitro tests showed that at higher concentrations (100 µM), the compound exhibited cytotoxic effects on cancer cell lines.
  • Protective Effects : Interestingly, lower concentrations demonstrated protective effects against oxidative stress-induced cell death in pancreatic β-cells, suggesting potential applications in diabetes treatment .

Comparative Analysis with Similar Compounds

When compared to similar compounds lacking the morpholine ring or having different substituents, this compound exhibits distinct advantages in terms of solubility and biological activity.

Compound NameStructure FeaturesBiological Activity
Compound ALacks morpholine ringLower enzyme inhibition
Compound BDifferent halogen substituentsReduced solubility
This Compound Morpholine ring; multiple chlorinesHigh enzyme inhibition; protective effects

Q & A

Q. What are the recommended methodologies for synthesizing 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with the condensation of 2-chlorobenzoyl chloride with a trichloroethylamine intermediate, followed by morpholine substitution. Key steps include:

  • Amide coupling : Use a base like triethylamine to facilitate nucleophilic substitution between the acyl chloride and amine group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves yield .
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm; benzamide aromatic signals at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., SHELX refinement for space group determination; triclinic/monoclinic systems common for benzamide derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~425.8 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 2–9) for 1–4 weeks.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the morpholine ring at pH < 3) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C for most benzamides) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Dose-response profiling : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HeLa) to identify target specificity .
  • Receptor binding assays : Use competitive ELISA or SPR to quantify interactions with P2X7 receptors or kinases implicated in inflammation .
  • Metabolomic profiling : LC-MS/MS to detect metabolite interference (e.g., CYP450-mediated degradation) .

Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?

  • Molecular docking : Employ AutoDock Vina with homology models of target proteins (e.g., COX-2, EGFR) .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR modeling : Corporate Hammett σ values of substituents (e.g., Cl, morpholine) to predict bioactivity trends .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals; ADPs > 0.05 Å2^2 indicate dynamic regions (e.g., trichloroethyl group) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Cl⋯π contacts stabilize crystal packing) .
  • Synchrotron radiation : High-resolution (<1.0 Å) data collection at λ = 0.7–1.0 Å improves electron density maps .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationColumn chromatography, solvent screeningPurity >95%, yield 60–75%
Structural ElucidationX-ray diffraction, NMRR-factor <0.05, 1H^1H signal resolution
Biological ActivitySPR, competitive ELISAKd_d < 10 µM, IC50_{50} < 50 µM
Computational PredictionDocking, QSARRMSD <2.0 Å, R2^2 >0.8

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